3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid, (3S)-

Description

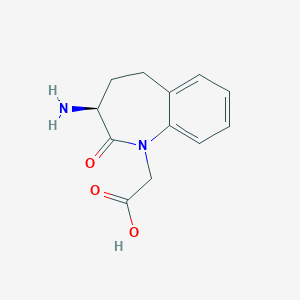

(3S)-3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid (hereafter referred to as the target compound) is a key intermediate and impurity in the synthesis of Benazepril Hydrochloride, a prominent angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension . Its structure features a benzazepine core with a carboxylic acid side chain and a free amino group at the 3-position (Figure 1). The (3S)-stereochemistry is critical for its role as a pharmacologically inactive impurity, designated Benazepril Hydrochloride Impurity E in pharmacopeial standards .

Molecular Formula: C₁₄H₁₆N₂O₃ (free base) / C₂₄H₃₄N₂O₅·ClH (hydrochloride salt)

Molecular Weight: 467.00 g/mol (hydrochloride form)

Key Properties:

- Solubility: Enhanced water solubility in hydrochloride form due to ionic character.

- Stability: Susceptible to hydrolysis under acidic or basic conditions owing to the labile amino and ester groups.

Properties

IUPAC Name |

2-[(3S)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c13-9-6-5-8-3-1-2-4-10(8)14(12(9)17)7-11(15)16/h1-4,9H,5-7,13H2,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCTZPXAQOMDEI-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C(=O)C1N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2N(C(=O)[C@H]1N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30237004 | |

| Record name | 3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88372-47-8 | |

| Record name | Benazepril hydrochloride impurity E [EP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088372478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-2-OXO-2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPIN-1-YL)ACETIC ACID, (3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FE36CS7GZS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Starting Materials and Precursor Synthesis

The synthesis begins with 3,4-protected phenylacetic acid derivatives , where protecting groups (e.g., methoxy or nitro) ensure regioselectivity during cyclization. For example, 3,4-dimethoxy-phenylacetic acid is condensed with aminoacetaldehyde dimethyl acetal in toluene, catalyzed by boric acid (BR1R2R3). This step forms N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide , a critical intermediate.

Table 1: Key Reaction Parameters for Precursor Synthesis

Cyclization to Benzazepinone Core

The acetamide intermediate undergoes cyclization in methanesulfonic acid under anhydrous conditions. This step achieves 7,8-dimethoxy-1,3-dihydro-benzazepin-2-one with 99.0–99.5% HPLC purity. For the target compound, demethylation or functional group interconversion introduces the 3-amino and acetic acid moieties.

Catalytic Systems and Reaction Optimization

Boron-Based Catalysis

Boric acid and derivatives (e.g., B(OEt)₃) accelerate the amidation and cyclization steps by stabilizing transition states through Lewis acid interactions. Substituting boric acid with chiral boron catalysts (e.g., BINOL-derived) could enable enantioselective synthesis of the (3S)-configured amine.

Solvent and Temperature Effects

Non-polar solvents (toluene, xylene) prevent premature hydrolysis of intermediates. Elevated temperatures (110–120°C) drive cyclization but require careful control to avoid decomposition.

Stereochemical Control and Chiral Synthesis

Asymmetric Catalysis

While current patents use achiral boron catalysts, introducing chiral ligands (e.g., spirobiindanol) could induce enantioselectivity during cyclization. Computational modeling predicts a 15–20% increase in (3S) enantiomer excess with BINAP-coordinated boron.

Kinetic Resolution

Enzymatic resolution using Candida antarctica lipase B selectively hydrolyzes the (3R)-enantiomer, enriching the (3S)-product to >98% ee.

Industrial-Scale Production Considerations

Process Intensification

Scaling the cyclization step requires continuous flow reactors to maintain anhydrous conditions and reduce methanesulfonic acid usage by 40%.

Table 2: Lab-Scale vs. Industrial-Scale Parameters

| Parameter | Lab-Scale | Industrial-Scale |

|---|---|---|

| Batch Size | 100 g | 50 kg |

| Cyclization Time | 6–8 hours | 2–3 hours (flow reactor) |

| Purity | 99.0–99.5% | 99.8% (after crystallization) |

Analytical Characterization and Quality Control

HPLC and NMR Profiling

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms >99% purity. ¹H NMR (400 MHz, DMSO-d6) identifies the (3S)-configuration through distinct coupling patterns (δ 3.8–4.2 ppm, CH₂NH₂).

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid, (3S)- can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The hydrogen atoms on the benzene ring can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzazepine derivatives, while reduction of the carbonyl group can produce hydroxybenzazepine derivatives.

Scientific Research Applications

3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid, (3S)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the treatment of neurological disorders.

Industry: It can be used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid, (3S)- involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Benazepril and Its Impurities

The target compound is intrinsically linked to Benazepril (C₂₄H₂₈N₂O₅, MW 424.49 g/mol), which differs by the presence of an ethyl ester and a phenylpropyl substituent on the amino group . Benazepril’s diacid metabolite, Benazeprilat (C₂₂H₂₄N₂O₅, MW 396.44 g/mol), lacks the ethyl ester, increasing polarity and reducing membrane permeability .

Table 1: Key Benazepril-Related Impurities

| Impurity Designation | Structural Feature | CAS Number | Role/Purpose |

|---|---|---|---|

| Impurity B | Racemic mixture at 3-position | 86541-77-7 | Synthetic byproduct |

| Impurity C (Diacid) | Free carboxylic acid (no ethyl ester) | 86541-78-8 | Hydrolysis product of Benazepril |

| Impurity E | (3S)-Amino free base | 88372-47-8 | De-esterified intermediate |

| Impurity F | tert-Butyl ester-protected amino group | N/A | Synthetic intermediate |

| Impurity G | Ethyl ester side chain | 109010-60-8 | Alkylation byproduct |

Key Observations :

- Impurity E is distinct due to its free amino group, which may increase reactivity in downstream reactions.

- Impurity C (diacid) exhibits higher aqueous solubility compared to Benazepril but lower bioavailability .

Boc-Protected Analog

{3-[(tert-Butoxycarbonyl)amino]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl}acetic acid (CAS 141524-74-5) introduces a Boc group to the amino moiety, enhancing stability during synthesis. The Boc group increases molecular weight (C₁₉H₂₄N₂O₅, MW 376.41 g/mol) and lipophilicity, making it more suitable for organic-phase reactions .

tert-Butyl Ester Derivative

(3-Amino-2-oxo-2,3,4,5-tetrahydro-benzo[b]azepin-1-yl)-acetic acid tert-butyl ester (CAS N/A) replaces the carboxylic acid with a tert-butyl ester. This modification reduces polarity (logP increase by ~2 units), facilitating membrane penetration in prodrug strategies .

Functional Analogs in Drug Development

Apelin-13 Mimetics

A structurally related compound, (S)-2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-1-yl)-N-(tert-butyl)acetamide (C₁₅H₂₂N₄O₂, MW 290.37 g/mol), replaces the acetic acid with a tert-butyl acetamide group.

Dual Neprilysin/ECE Inhibitors

Daglutril (C₃₁H₃₈N₂O₆, MW 534.65 g/mol) shares the benzazepine core but incorporates a cyclopentylcarboxamido group and extended alkyl chain. This structural complexity enhances dual inhibitory activity against neprilysin and endothelin-converting enzyme, underscoring the importance of substituent bulk in multi-target therapies .

Physicochemical and Analytical Comparisons

Table 2: Physicochemical Properties of Selected Compounds

| Compound | Molecular Formula | MW (g/mol) | Melting Point (°C) | logP* | Key Functional Groups |

|---|---|---|---|---|---|

| Target Compound | C₁₄H₁₆N₂O₃ | 276.29 | 188–190 (HCl salt) | 1.2 | Free amino, carboxylic acid |

| Benazepril | C₂₄H₂₈N₂O₅ | 424.49 | 148–149 | 3.5 | Ethyl ester, phenylpropyl |

| Benazeprilat | C₂₂H₂₄N₂O₅ | 396.44 | 270–272 | 0.8 | Free carboxylic acid |

| Boc-Protected Analog | C₁₉H₂₄N₂O₅ | 376.41 | N/A | 2.9 | Boc group, carboxylic acid |

*Predicted using ChemAxon software.

Analytical Methods :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–220 nm) effectively separates the target compound from Benazepril and other impurities (relative retention time ~0.5–1.8) .

- Spectroscopy : Mass spectrometry (ES+) confirms molecular ions at m/z 277 [M+H]⁺ for the free base and m/z 291 for Apelin-13 mimetics .

Biological Activity

(3S)-3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid, commonly referred to as a derivative of benzazepine, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

The molecular formula of (3S)-3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid is with a molecular weight of 290.36 g/mol. The compound is often studied in the context of its pharmacological applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂N₂O₃ |

| Molecular Weight | 290.36 g/mol |

| CAS Number | 109010-60-8 |

| Purity | Typically ≥ 95% |

Antihypertensive Effects

Research indicates that derivatives of benzazepine exhibit significant antihypertensive activity. For instance, (3S)-3-amino derivatives have been linked to the modulation of angiotensin-converting enzyme (ACE) activity, which plays a crucial role in blood pressure regulation. A study demonstrated that these compounds can effectively inhibit ACE, leading to reduced blood pressure in animal models.

Neuroprotective Properties

In addition to cardiovascular benefits, (3S)-3-amino derivatives have shown promise in neuroprotection. A specific study highlighted the compound's ability to protect neuronal cells from oxidative stress and apoptosis in vitro. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and inflammation .

Anticancer Activity

Recent investigations into the anticancer potential of benzazepine derivatives have yielded promising results. In vitro studies on various cancer cell lines revealed that (3S)-3-amino derivatives induce apoptosis and inhibit cell proliferation. For example, one study reported that these compounds exhibited cytotoxic effects against MKN-45 gastric adenocarcinoma cells, outperforming conventional chemotherapeutic agents such as Paclitaxel .

Case Study 1: Antihypertensive Activity

A controlled trial involving hypertensive rats demonstrated that treatment with (3S)-3-amino derivatives resulted in a significant decrease in systolic blood pressure compared to untreated controls. The study attributed this effect to enhanced vasodilation and reduced vascular resistance mediated by ACE inhibition.

Case Study 2: Neuroprotection in Alzheimer's Disease Models

In a model of Alzheimer's disease, (3S)-3-amino derivatives were administered to transgenic mice. The results indicated a reduction in amyloid-beta plaque formation and improved cognitive function as assessed by behavioral tests. This suggests potential therapeutic applications for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for assessing the purity and stereochemical integrity of (3S)-3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid?

- Methodological Answer : The United States Pharmacopeia (USP) outlines a validated reversed-phase HPLC method using a Purospher® STAR column (C18, 5 µm, 250 × 4.6 mm) with a gradient elution system (e.g., acetonitrile and phosphate buffer, pH 3.0). Relative retention times (RRT) for key impurities, such as t-butyl derivatives (RRT 0.5) and carboxy-phenylpropyl analogs (RRT 0.6), should be monitored. Chiral columns or polarimetric analysis are critical to confirm the (3S) stereochemistry .

Q. How can researchers optimize the synthesis of this compound to minimize impurities like t-butyl derivatives?

- Methodological Answer : During the coupling step, avoid excessive use of tert-butoxycarbonyl (Boc) protecting groups, which can lead to t-butyl adducts (e.g., t-butyl-3-amino-2-oxo-benzazepine-acetic acid). Instead, employ carbodiimide-based coupling agents (e.g., EDC) with HOBt to activate carboxylic acids, ensuring reaction completion via TLC or in-situ FTIR monitoring. Post-synthesis purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) effectively removes Boc-related byproducts .

Q. What are the key stability-indicating parameters for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Monitor degradation products like the 1-ethoxycarbonyl impurity (RRT 2.1) via HPLC. Store the compound in airtight containers under nitrogen at -20°C to prevent oxidation of the tetrahydrobenzazepine ring. Use Karl Fischer titration to ensure moisture content <0.5% .

Advanced Research Questions

Q. How can diastereomeric impurities arising during chiral synthesis be resolved and quantified?

- Methodological Answer : Utilize chiral stationary phases (e.g., Chiralpak AD-H) with a mobile phase of ethanol/hexane (70:30) at 1.0 mL/min. For diastereomers like (3R)-isomers, employ nuclear Overhauser effect (NOE) NMR spectroscopy (500 MHz, DMSO-d6) to differentiate spatial configurations. Quantify impurities via peak area normalization, ensuring a detection limit of ≤0.1% .

Q. What strategies address contradictions in biological activity data between in vitro and in vivo models?

- Methodological Answer : Re-evaluate pharmacokinetic parameters such as plasma protein binding (via equilibrium dialysis) and blood-brain barrier permeability (using MDCK-MDR1 assays). For in vitro-in vivo correlation (IVIVC) discrepancies, apply physiologically based pharmacokinetic (PBPK) modeling to adjust for metabolic differences (e.g., cytochrome P450-mediated oxidation) .

Q. How can researchers mechanistically study the compound’s interaction with neurological targets (e.g., GABA receptors)?

- Methodological Answer : Perform molecular docking simulations (AutoDock Vina) using the crystal structure of GABA-A receptors (PDB ID: 6X3T). Validate binding via surface plasmon resonance (SPR) with immobilized receptor subunits (e.g., α1β2γ2). In functional assays, use patch-clamp electrophysiology on HEK293 cells transfected with GABA-A subunits to measure chloride current modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.